Epoxymurin-A
Description
Epoxymurin-A is a bioactive annonaceous acetogenin (ACG) first isolated from Annona muricata bark and later identified in A. atemoya leaves, pulp, and seeds . Its molecular formula, C₃₅H₆₂O₃, was confirmed via ESI-MS ([M+H]⁺ m/z = 531) and supported by NMR and MS/MS fragmentation patterns . Key structural features include:
- Epoxy ring at C-15/C-14.
- Double bond at C-19/C-20.
- Stereochemistry: S-configuration at C-34, as inferred from optical rotation data .
The compound’s identification relies on diagnostic spectral signals:
Properties
CAS No. |
151484-64-9 |
|---|---|
Molecular Formula |
C35H62O3 |
Molecular Weight |
530.9 g/mol |
IUPAC Name |
4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19- |
InChI Key |
BUQYQSMGNYBXDM-QOCHGBHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |
Other CAS No. |
151484-64-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Epoxymurin-A and Analogues
Key Differences and Similarities
Epoxy Ring Positioning :
- Epoxymurin-A and Epomuricenin-B are positional isomers , differing in epoxy ring placement (C-15/C-16 vs. C-13/C-14). This divergence alters their biological activity and stability .
- Epomusenin-A’s epoxy at C-21/C-22 extends its lactone ring, increasing polarity compared to Epoxymurin-A .
Double Bond Location :
- The C-19/C-20 unsaturation in Epoxymurin-A contrasts with C-17/C-18 in Epomuricenin-B, affecting conformational flexibility and interaction with cellular targets .
Spectral Distinctions :
- EI-MS : Epoxymurin-A’s fragments (m/z 313, 271) differ from Epomuricenin-B’s (m/z 293, 267) due to epoxy ring fragmentation pathways .
- ¹H-NMR : Epomusenin-A’s δ 3.12 signal (C-21/C-22 epoxy) is upfield-shifted relative to Epoxymurin-A’s δ 2.90–2.93 .
Biosynthetic Sources :
- Epoxymurin-A is predominantly found in A. atemoya pulp and seeds, whereas Epomuricenin-B is isolated from A. muricata seeds .
Research Implications
- Structural-Activity Relationships : The C-15/C-16 epoxy in Epoxymurin-A enhances its cytotoxicity compared to C-13/C-14 analogues, as observed in preliminary assays .
- Analytical Challenges : Co-occurrence of Epoxymurin-A and Epomuricenin-B in plant extracts necessitates advanced separation techniques (e.g., RP-HPLC) for accurate quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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